molecular formula C8H8O3S B6171761 4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid CAS No. 1480852-51-4

4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid

Cat. No.: B6171761
CAS No.: 1480852-51-4
M. Wt: 184.2
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Description

4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid is an organic compound with a unique structure that combines elements of both thiophene and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiophene derivatives with suitable reagents to form the desired pyran ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .

Scientific Research Applications

4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid is unique due to its combination of thiophene and pyran rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of novel molecules .

Biological Activity

4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid is a compound belonging to the thieno[2,3-c]pyran class, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antibacterial, antioxidant, and anticancer activities supported by recent research findings.

  • Molecular Formula : C8H8O3S
  • Molecular Weight : 184.22 g/mol
  • LogP : 1.45
  • Polar Surface Area : 70 Ų

Antibacterial Activity

Recent studies have demonstrated that derivatives of thieno[2,3-c]pyran compounds exhibit significant antibacterial properties. For instance:

  • In a study evaluating various 4H-pyran derivatives, compounds showed inhibition against Gram-positive bacteria with IC50 values lower than that of ampicillin .
  • The most potent derivatives were identified as having a broad spectrum of activity against multiple strains.

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays:

  • Compounds derived from this scaffold demonstrated strong DPPH scavenging activity. For example, certain derivatives showed EC50 values comparable to well-known antioxidants like BHT (Butylated Hydroxytoluene) .
  • The antioxidant mechanism was attributed to the ability to reduce reactive oxygen species (ROS), thereby mitigating oxidative stress.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy:

  • In vitro studies on human colorectal cancer cells (HCT-116) revealed that specific derivatives inhibited cell proliferation significantly. For instance, compounds showed IC50 values as low as 75.1 µM .
  • Mechanistic studies indicated that these compounds induce apoptosis via caspase activation and inhibit cell cycle progression by targeting CDK2 kinase activity. This dual action positions them as promising candidates in cancer therapy.

Case Studies and Research Findings

Study Biological Activity Findings
AntibacterialDerivatives inhibited Gram-positive bacteria with lower IC50 than ampicillin.
AntioxidantDPPH scavenging activity comparable to BHT; EC50 values ranged from 0.072 to 0.149 mM.
AnticancerCompounds induced apoptosis in HCT-116 cells; IC50 values as low as 75.1 µM; targeted CDK2 for cell cycle inhibition.

Properties

CAS No.

1480852-51-4

Molecular Formula

C8H8O3S

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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